High-Resolution Mass Spectrometry and Isotopic Profiling of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate
High-Resolution Mass Spectrometry and Isotopic Profiling of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate
Executive Summary
In modern pharmaceutical development, the structural validation of chiral intermediates is a non-negotiable prerequisite for ensuring the efficacy and safety of downstream Active Pharmaceutical Ingredients (APIs). tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (commercially recognized under CAS 1638744-95-2 ) is a critical bifunctional building block. It features a stereospecific cyclohexane scaffold, a secondary hydroxyl group, and a tert-butyloxycarbonyl (Boc)-protected amine.
This technical whitepaper provides an authoritative guide on the exact mass determination, isotopic distribution profiling, and tandem mass spectrometry (MS/MS) fragmentation of this molecule. By employing a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow, analytical scientists can definitively confirm structural integrity and detect isobaric impurities.
Molecular Architecture & Physicochemical Specifications
The analytical behavior of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate in a mass spectrometer is dictated by its elemental composition (C₁₁H₂₁NO₃) and its functional groups. The Boc group, while excellent for synthetic protection, requires careful ionization tuning due to its propensity for in-source fragmentation.
Table 1: Physicochemical & Mass Specifications
| Parameter | Value |
| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate |
| Chemical Formula | C₁₁H₂₁NO₃ |
| Monoisotopic Mass (M) | 215.1521 Da |
| Protonated Ion[M+H]⁺ | 216.1594 Da |
| Sodiated Adduct [M+Na]⁺ | 238.1419 Da |
Note: The theoretical monoisotopic mass of the neutral molecule is calculated based on the exact mass of the most abundant isotopes for C₁₁H₂₁NO₃ .
High-Resolution Isotopic Distribution
A critical dimension of HRMS is the evaluation of the isotopic envelope. The isotopic distribution acts as a unique fingerprint, allowing analysts to differentiate the target compound from isobaric interferences that may share the same nominal mass but possess a different elemental composition.
For the protonated ion [M+H]⁺ (C₁₁H₂₂NO₃⁺) , the theoretical isotopic distribution is driven primarily by the natural abundance of Carbon-13 (~1.07%), Nitrogen-15 (~0.37%), and Oxygen-18 (~0.20%).
Table 2: Theoretical Isotopic Distribution ([M+H]⁺, m/z 216.1594)
| Isotope Peak | Exact m/z | Relative Abundance (%) | Primary Elemental Contributors |
| M | 216.1594 | 100.0 | ¹²C, ¹H, ¹⁴N, ¹⁶O |
| M+1 | 217.1628 | ~12.5 | ¹³C (11.8%), ¹⁵N (0.4%), ²H (0.3%) |
| M+2 | 218.1661 | ~1.3 | ¹⁸O (0.6%), ¹³C₂ (0.7%) |
Causality of Isotopic Profiling: If the observed M+1 peak significantly exceeds 12.5%, it immediately flags the potential co-elution of an impurity or an artifact of detector saturation, prompting immediate methodological review.
Experimental Protocol: Self-Validating LC-HRMS System
To guarantee scientific integrity, the following protocol is designed as a self-validating system . It embeds continuous internal checks to autonomously validate mass accuracy and eliminate false positives.
Step 1: System Suitability and Lock-Mass Calibration
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Action: Infuse a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run. Enable internal lock-mass correction (e.g., using ambient polysiloxane background ions at m/z 371.1012).
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Causality: High-resolution mass analyzers (like Orbitraps or TOFs) can experience thermal drift. Lock-mass calibration ensures the mass error remains strictly < 3 ppm, which is mandatory for assigning the exact elemental formula C₁₁H₂₂NO₃⁺.
Step 2: Blank Injection (Carryover Validation)
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Action: Inject 5 µL of LC-MS grade Methanol (MeOH) and run the full gradient.
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Causality: This establishes a baseline and autonomously validates that no residual target molecule or isobaric contaminant is carrying over from previous analyses, ensuring the integrity of the subsequent sample data.
Step 3: Sample Preparation
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Action: Dissolve 1.0 mg of the target compound in 10 mL of MeOH to yield a 0.1 mg/mL stock. Filter through a 0.22 µm PTFE syringe filter.
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Causality: Injecting at exactly 0.1 mg/mL prevents electron multiplier/detector saturation. Saturated detectors artificially truncate the monoisotopic (M) peak, which skews the M+1/M ratio and invalidates the isotopic distribution analysis.
Step 4: Chromatographic Separation
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Action: Use a C18 Reversed-Phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Mobile Phase A (H₂O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Causality: The 0.1% Formic Acid serves a dual purpose: it maintains a low pH to suppress secondary silanol interactions on the column (yielding sharp, symmetrical peaks) and provides an abundant proton source to drive the formation of[M+H]⁺ ions in the ESI source.
Step 5: ESI-HRMS Acquisition
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Action: Operate in ESI Positive mode. Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350 °C. Maintain resolving power at ≥70,000 FWHM.
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Causality: Boc-protected amines are notoriously labile. The capillary voltage and declustering potential must be kept deliberately low to prevent premature in-source fragmentation (loss of the Boc group) before the intact precursor ion reaches the mass analyzer.
Mechanistic Fragmentation Pathways (MS/MS)
When subjected to Collision-Induced Dissociation (CID), the [M+H]⁺ ion undergoes predictable, diagnostically valuable fragmentation. This behavior is a well-documented hallmark of Boc-protected amines .
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Loss of Isobutylene (-56 Da): The bulky tert-butyl group is sterically hindered and readily undergoes a McLafferty-type rearrangement to expel neutral isobutylene (C₄H₈), yielding a product ion at m/z 160.0968 .
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Loss of the Entire Boc Group (-100 Da): Subsequent or concerted loss of carbon dioxide (CO₂, 44 Da) from the carbamic acid intermediate results in the fully deprotected 3-aminocyclohexanol product ion at m/z 116.1070 .
Causality: Observing this specific 56/100 Da neutral loss pair is a definitive, self-contained structural validation for the presence of the Boc-protected amine.
Fig 1: LC-HRMS/MS workflow and primary CID fragmentation pathways for the target molecule.
Conclusion
The precise characterization of tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate requires a synergy of high-resolution mass accuracy, isotopic envelope verification, and targeted MS/MS fragmentation. By implementing the self-validating protocol outlined in this guide, analytical scientists can confidently confirm the identity and purity of this critical chiral intermediate, thereby safeguarding the integrity of downstream pharmaceutical synthesis.
References
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National Center for Biotechnology Information. "Ethyl butylacetylaminopropionate (CID 104150) - Exact Mass Reference for C11H21NO3", PubChem Database. Available at:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition", John Wiley & Sons, 2014. Available at:[Link]
